methyl 5-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps. The starting materials often include 1-oxophthalazin-2(1H)-one and 5-methyl-2-aminothiazole. The reaction proceeds through the formation of an intermediate, which is then acetylated and esterified to yield the final product. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Methyl 5-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives
Uniqueness
Methyl 5-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H14N4O4S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[2-(1-oxophthalazin-2-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H14N4O4S/c1-9-13(15(23)24-2)19-16(25-9)18-12(21)8-20-14(22)11-6-4-3-5-10(11)7-17-20/h3-7H,8H2,1-2H3,(H,18,19,21) |
InChI Key |
NYRJNXFOVRFGCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)C(=O)OC |
Origin of Product |
United States |
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